4-(2,3-Dichlorophenyl)-4-oxobutanoic acid
Overview
Description
4-(2,3-Dichlorophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a butanoic acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,3-dichlorophenylpiperazine, have been shown to interact with a range of receptors, including serotonin [5-hydroxytryptamine (5-ht)] and dopamine receptors .
Mode of Action
It’s worth noting that similar compounds like 2,3-dichlorophenylpiperazine have been shown to act as partial agonists of the dopamine d2 and d3 receptors . This suggests that 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid might also interact with these receptors, leading to changes in neurotransmitter activity.
Biochemical Pathways
The interaction of similar compounds with dopamine and serotonin receptors suggests that it may influence pathways related to these neurotransmitters .
Pharmacokinetics
Similar compounds like lamotrigine, which has a 2,3-dichlorophenyl group, are rapidly absorbed with a bioavailability of ≥95% .
Result of Action
The interaction of similar compounds with dopamine and serotonin receptors suggests that it may influence neurotransmitter activity, potentially leading to changes in mood, cognition, and behavior .
Action Environment
It’s worth noting that similar compounds can be irritants for tissues including eyes and mucous membranes, and inhalation of dust from the chemical can be poisonous . Therefore, the environment in which this compound is used or stored could potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,3-Dichlorophenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2,3-Dichlorophenylacetic acid
- 2,4-Dichlorophenylacetic acid
- 2,5-Dichlorophenylacetic acid
Comparison: 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid is unique due to the presence of the oxobutanoic acid moiety, which imparts distinct chemical properties and reactivity compared to other dichlorophenyl derivatives. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c11-7-3-1-2-6(10(7)12)8(13)4-5-9(14)15/h1-3H,4-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPLPJUODUTOIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563260 | |
Record name | 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32003-41-1 | |
Record name | 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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